Methanone, [4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl](2-phenyl-2H-1,2,3-triazol-4-yl)-
Description
Methanone, 4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl-, is a heterocyclic compound featuring a methanone core linked to a piperidinyl group substituted with a phenylimidazole moiety and a phenyltriazole group.
Properties
IUPAC Name |
[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O/c31-24(22-17-26-30(27-22)21-9-5-2-6-10-21)28-14-11-19(12-15-28)18-29-16-13-25-23(29)20-7-3-1-4-8-20/h1-10,13,16-17,19H,11-12,14-15,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIUFZCPBHMEOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601116115 | |
| Record name | Methanone, [4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl](2-phenyl-2H-1,2,3-triazol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601116115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351596-79-6 | |
| Record name | Methanone, [4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl](2-phenyl-2H-1,2,3-triazol-4-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351596-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, [4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl](2-phenyl-2H-1,2,3-triazol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601116115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl- typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the imidazole ring through the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst . The triazole ring can be introduced via a click reaction between an azide and an alkyne . The final step involves the coupling of the imidazole and triazole intermediates with a piperidine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click reaction and the imidazole formation, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methanone, 4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl- can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Both the imidazole and triazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute hydrogen atoms on the rings.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction can yield primary or secondary amines.
Scientific Research Applications
Methanone, 4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of Methanone, 4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl- involves its interaction with specific molecular targets. The imidazole and triazole rings can bind to metal ions or interact with enzyme active sites, thereby modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound shares structural similarities with daridorexant, particularly in the methanone core and triazole/imidazole motifs. However, daridorexant’s pyrrolidinyl group and chloro-methylbenzoimidazole substituent enhance its pharmacokinetic profile, enabling blood-brain barrier penetration .
- Unlike herbicidal aryl-naphthyl methanones (e.g., compound 3h), the target compound’s piperidinyl and aromatic substituents may favor neurological or anti-infective applications .
Pharmacological and Physicochemical Properties
Table 2: Bioactivity and Stability Comparison
Key Observations :
- The target compound’s phenyl groups may reduce solubility compared to daridorexant’s methoxy and chloro substituents, which balance lipophilicity and polarity .
- Thermal stability of methanone derivatives varies: notes decomposition temperatures >200°C for structurally stabilized analogues, suggesting the target compound may require formulation enhancements for practical use .
Structural Insights from Crystallography
- The SHELX software suite () is widely used for refining small-molecule structures, including methanone derivatives. If the target compound’s structure was resolved via SHELXL, its bond lengths and angles can be compared to daridorexant or herbicidal methanones for conformational analysis .
Biological Activity
Overview
Methanone, 4-[(2-phenyl-1H-imidazol-1-yl)methyl]-1-piperidinyl-, is a complex organic compound characterized by the presence of both imidazole and triazole rings. These structural motifs are widely recognized for their diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its synthesis, biological applications, and relevant research findings.
Chemical Structure and Synthesis
The compound features a piperidine ring connected to both an imidazole and a triazole moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Formation of the Imidazole Ring : This is often achieved through the reaction of an aromatic aldehyde with o-phenylenediamine.
- Triazole Formation : The triazole ring can be synthesized using 1,3-dipolar cycloaddition reactions involving azides and alkenes or alkynes.
Anticancer Activity
Research has indicated that derivatives of imidazole and triazole exhibit significant anticancer properties. For instance:
- A study demonstrated that synthesized imidazole-triazole hybrids were screened against various cancer cell lines such as Caco-2 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The results showed promising IC50 values ranging from to across different compounds, with some derivatives demonstrating potency comparable to standard treatments like doxorubicin .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 4k | MCF-7 | 0.38 |
| 4d | Caco-2 | 4.67 |
| 4e | HeLa | 30.41 |
Enzyme Inhibition
Methanone derivatives have also been investigated for their potential as enzyme inhibitors:
- Enzyme Targeting : The compound may act as a modulator for various enzymes involved in cancer progression and inflammation. The presence of the imidazole ring is particularly noted for its ability to interact with biological targets through hydrogen bonding and π-stacking interactions.
Case Studies
- Study on Anticancer Activity : A detailed investigation into the anticancer effects of imidazole-triazole hybrids revealed that compounds with specific substituents on the aromatic rings exhibited enhanced cytotoxicity against MCF-7 cells. The study highlighted structure–activity relationships (SAR), indicating that lipophilic side chains contribute significantly to increased potency .
- Antimicrobial Properties : Other studies have explored the antimicrobial activity of similar compounds, demonstrating effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
